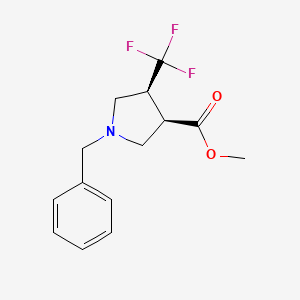
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The trifluoromethyl group in this compound is known for its significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups.
Chemical Reactions Analysis
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group plays a crucial role in these reactions, often enhancing the reactivity and stability of the compound . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology, it is studied for its potential as a drug candidate due to its ability to interact with specific biological targets . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases that involve the central nervous system . In industry, it is used in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to increased potency and selectivity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine scaffold but differ in their functional groups and stereochemistry. The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly enhances its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C14H16F3NO2 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m0/s1 |
InChI Key |
BIEPZFCAZKUWNM-NWDGAFQWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















